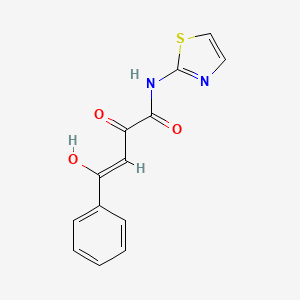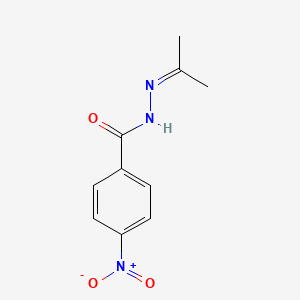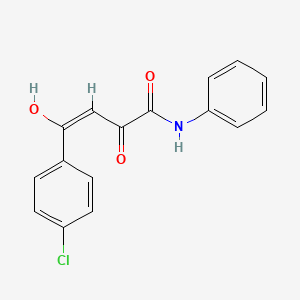
2-amino-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Overview
Description
2-amino-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as IDH1 inhibitor, is a small molecule drug that has been extensively studied for its potential in cancer treatment. It works by inhibiting the activity of isocitrate dehydrogenase 1 (IDH1), an enzyme that is often mutated in various types of cancer.
Mechanism of Action
2-amino-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide inhibitor works by inhibiting the activity of this compound, an enzyme that converts isocitrate to alpha-ketoglutarate (α-KG) in the citric acid cycle. In cancer cells with this compound mutations, the enzyme produces an oncometabolite called 2-hydroxyglutarate (2-HG), which promotes tumor growth and inhibits differentiation. This compound inhibitor blocks the production of 2-HG, leading to the restoration of normal cellular metabolism and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It inhibits the production of 2-HG, leading to the restoration of normal cellular metabolism and the inhibition of tumor growth. This compound inhibitor also induces differentiation and apoptosis in cancer cells with this compound mutations. In addition, it has been shown to enhance the immune response against cancer cells.
Advantages and Limitations for Lab Experiments
2-amino-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide inhibitor has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied for its potential in cancer treatment, and its mechanism of action is well understood. However, this compound inhibitor also has some limitations for lab experiments. It is not effective in all types of cancer, and its efficacy may vary depending on the specific this compound mutation present in the cancer cells. In addition, it may have off-target effects that need to be carefully evaluated.
Future Directions
There are several future directions for 2-amino-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide inhibitor research. One direction is to further evaluate its efficacy in combination therapy with other cancer drugs. Another direction is to develop more potent and selective this compound inhibitors that can overcome the limitations of the current drugs. In addition, this compound inhibitor may have potential in other diseases beyond cancer, such as neurodegenerative disorders and metabolic diseases. Further research is needed to explore these possibilities.
Conclusion:
In conclusion, this compound inhibitor is a small molecule drug that has been extensively studied for its potential in cancer treatment. It works by inhibiting the activity of this compound, an enzyme that is often mutated in various types of cancer. This compound inhibitor has several advantages for lab experiments, but also has some limitations that need to be carefully evaluated. There are several future directions for this compound inhibitor research, including combination therapy, drug development, and exploring its potential in other diseases.
Scientific Research Applications
2-amino-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide inhibitor has been extensively studied for its potential in cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells with this compound mutations, such as gliomas, acute myeloid leukemia, and chondrosarcoma. This compound inhibitor has also been studied for its potential in combination therapy with other cancer drugs, such as temozolomide and venetoclax.
properties
IUPAC Name |
2-amino-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c16-11-7-3-1-5-9(11)14(20)19-18-13-10-6-2-4-8-12(10)17-15(13)21/h1-8,17,21H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBHGXUOVNZMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















